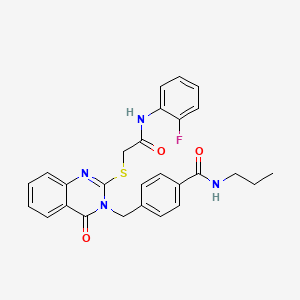

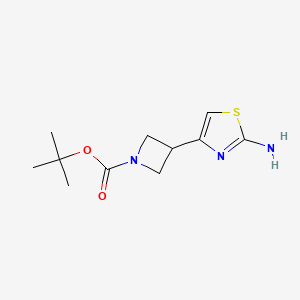

![molecular formula C19H17N3O3S B2538998 [3,5-二甲基-4-(4-硝基苯基)硫代吡唑-1-基]-(4-甲基苯基)甲酮 CAS No. 433947-55-8](/img/structure/B2538998.png)

[3,5-二甲基-4-(4-硝基苯基)硫代吡唑-1-基]-(4-甲基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of “[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone”

The compound , [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone, is a derivative of N-phenylpyrazolyl aryl methanones, which are known for their potential biological activities. These compounds are synthesized through multi-step reactions and have been characterized by various spectroscopic methods. The presence of arylthio/sulfinyl/sulfonyl groups in these derivatives is significant as they contribute to the compound's biological properties, such as herbicidal and insecticidal activities .

Synthesis Analysis

The synthesis of related N-phenylpyrazolyl aryl methanones involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The process includes the introduction of arylthio/sulfinyl/sulfonyl groups, which are crucial for the biological activity of these compounds. The synthesis is typically characterized by melting point, 1H NMR, 13C NMR, FT-IR, and HRMS, ensuring the purity and correct structure of the final product .

Molecular Structure Analysis

The molecular structure of these compounds, particularly those containing the arylsulfonyl moiety, has been elucidated through crystallography. This provides detailed information on the arrangement of atoms within the molecule and the geometry around the pyrazolyl core, which is essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of N-phenylpyrazolyl aryl methanones is influenced by the substituents on the pyrazole ring and the aryl group. These compounds can undergo various chemical reactions, which may be utilized to further modify the structure and enhance biological activities. The presence of the nitro group, for example, could potentially be reduced to an amino group, altering the compound's properties .

Physical and Chemical Properties Analysis

The physical properties, such as melting point, are determined during the synthesis and are indicative of the compound's purity. The chemical properties, including reactivity and stability, are inferred from the molecular structure and the functional groups present. Spectroscopic methods like NMR and FT-IR provide insights into the electronic environment of the atoms, which is crucial for predicting the behavior of the compound under different conditions .

科学研究应用

新型合成和药物杂质

- 对质子泵抑制剂奥美拉唑的研究强调了新型合成方法和药物杂质的研究。这涉及了解合成过程,包括导致砜 N-氧化物形成的不完全氧化和格氏试剂在特定化合物合成中的作用。此类方法可能与合成和分析[3,5-二甲基-4-(4-硝基苯基)硫代吡唑-1-基]-(4-甲基苯基)甲酮等化合物相关,突出了精确化学反应的重要性以及在进一步研究中创建标准杂质的可能性 (Saini、Majee、Chakraborthy 和 Salahuddin,2019 年)。

催化和化学合成

- 另一个感兴趣的领域是化学合成用多相催化剂的开发,例如甲醇脱水生成二甲醚。本研究提供了对催化剂制备和甲醇脱水反应分析的见解。该研究涵盖了包括 γ-Al2O3、沸石和杂多酸在内的各种催化剂,提供了对化学合成过程中可用的多种催化剂的视角。了解这些催化剂的作用可以为复杂化学品的合成提供信息,从而为化合物(如 [3,5-二甲基-4-(4-硝基苯基)硫代吡唑-1-基]-(4-甲基苯基)甲酮)的潜在应用或合成路线提供建议 (Bateni 和 Able,2018 年)。

药物代谢和毒理学意义

- 对美沙酮代谢组学的研究提供了对剂量反应和毒理学特征变异性的见解,这对于了解复杂化学化合物的代谢途径和相互作用至关重要。此类研究可以为新化学实体的设计和分析提供信息,包括评估其代谢稳定性、潜在代谢物以及对安全性和有效性的影响 (Dinis-Oliveira,2016 年)。

高级氧化工艺

- 通过高级氧化工艺 (AOP) 降解对乙酰氨基酚并分析副产物为理解药物化合物的化学转化和环境影响提供了一个框架。本研究与探索复杂化学品的降解途径、动力学和环境归宿相关,可能包括对[3,5-二甲基-4-(4-硝基苯基)硫代吡唑-1-基]-(4-甲基苯基)甲酮等化合物的环境或降解研究 (Qutob、Hussein、Alamry 和 Rafatullah,2022 年)。

属性

IUPAC Name |

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-4-6-15(7-5-12)19(23)21-14(3)18(13(2)20-21)26-17-10-8-16(9-11-17)22(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINKNTYBIBRIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

amino}benzoic acid](/img/structure/B2538923.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)

![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)